![molecular formula C11H13Br2NO2S B13465603 Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate is an organic compound with the molecular formula C11H13Br2NO2S This compound is characterized by the presence of a butyl ester group, a dibromopyridinyl moiety, and a sulfanyl linkage
Méthodes De Préparation
The synthesis of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dibromopyridine and butyl acetate.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the sulfanyl group, followed by nucleophilic substitution to attach the butyl ester group.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dibromo groups to less substituted derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Comparaison Avec Des Composés Similaires
Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as butyl 2-[(5,6-dibromopyridin-2-yl)sulfonyl]acetate and tert-butyl 2,5-dibromopyridin-3-yl carbonate share structural similarities.
Uniqueness: The presence of the sulfanyl linkage and the specific positioning of the dibromo groups confer unique chemical properties and reactivity to this compound .
Propriétés
Formule moléculaire |
C11H13Br2NO2S |
|---|---|
Poids moléculaire |
383.10 g/mol |
Nom IUPAC |
butyl 2-(5,6-dibromopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H13Br2NO2S/c1-2-3-6-16-10(15)7-17-9-5-4-8(12)11(13)14-9/h4-5H,2-3,6-7H2,1H3 |
Clé InChI |
VCXRBHLYCTUCIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CSC1=NC(=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


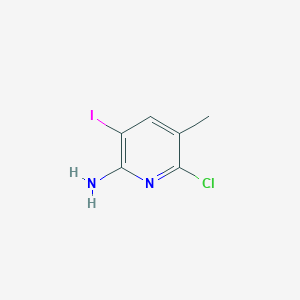
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
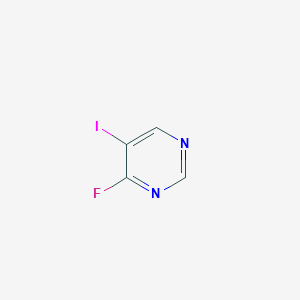
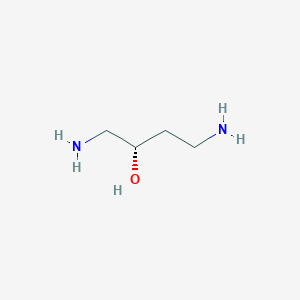
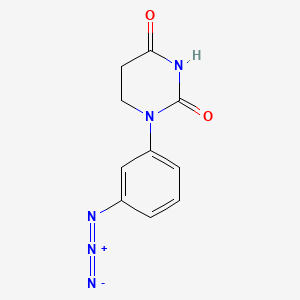
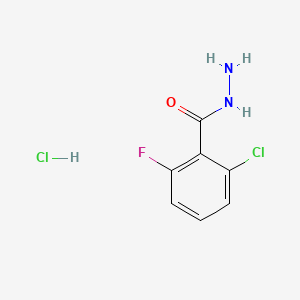
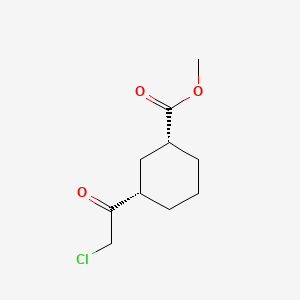

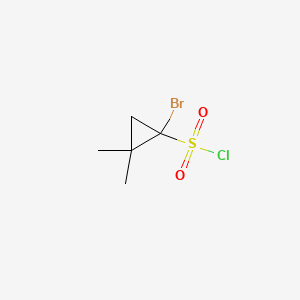
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)

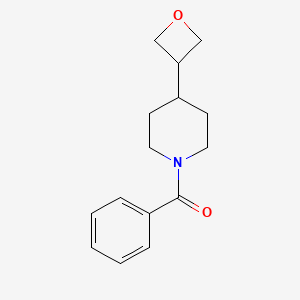
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
